molecular formula C13H16ClNO4S B7814049 1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid

1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid

Cat. No.: B7814049
M. Wt: 317.79 g/mol
InChI Key: FTKAQFIHAKLKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid is an organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with a chloro and methylsulfonyl group

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.

Scientific Research Applications

1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid include:

    1-(4-Chlorophenyl)piperidine-4-carboxylic acid: Lacks the methylsulfonyl group, which may affect its binding affinity and activity.

    1-(4-Methylsulfonylphenyl)piperidine-4-carboxylic acid: Lacks the chloro group, which may alter its chemical reactivity and biological effects.

    1-(4-Chloro-2-methylphenyl)piperidine-4-carboxylic acid: Lacks the sulfonyl group, impacting its solubility and stability.

The presence of both chloro and methylsulfonyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

IUPAC Name

1-(4-chloro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-20(18,19)12-8-10(14)2-3-11(12)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKAQFIHAKLKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.